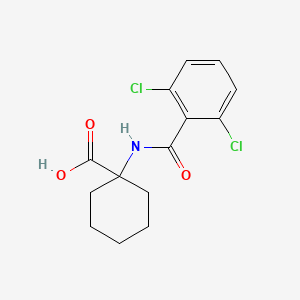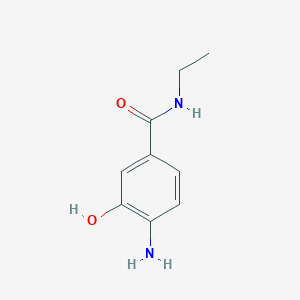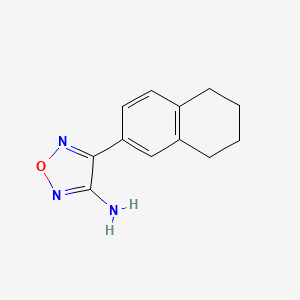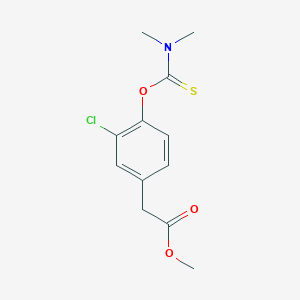
3-氨基-3,4-二氢-2(1H)-喹啉酮氢碘酸盐
描述
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is a useful research compound. Its molecular formula is C9H11IN2O and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
喹啉衍生物因其防腐蚀性能而受到认可。它们有效吸附并在金属表面形成稳定的螯合络合物,从而抑制腐蚀。这种作用归因于它们的高电子密度,这促进了与表面金属原子的配位键的形成。含有极性取代基(如氨基)的喹啉衍生物可以在各种工业应用中用作有效的缓蚀剂 (Verma、Quraishi 和 Ebenso,2020 年)。
药物化学
喹啉及其衍生物,包括喹唑啉-4(3H)-酮,在药物化学中至关重要,为开发新的治疗剂提供了支架。这些化合物对一系列生物靶点表现出有希望的活性,对治疗细菌感染、癌症和其他疾病具有影响。它们的稳定性和增强生物活性的潜力使它们在药物发现和开发过程中具有价值 (Tiwary 等人,2016 年)。
药理学特征
与喹啉密切相关的喹喔啉酮类具有广泛的药理活性,包括抗菌、抗炎、抗糖尿病和抗肿瘤作用。这种多样性突出了喹啉衍生物在开发具有生物活性的化合物中的用途,为合成具有增强疗效和安全性特征的新衍生物指明了一条途径 (Ramli 等人,2014 年)。
作用机制
Target of Action
The primary targets of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep .
Mode of Action
The compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors, showing high affinity for these receptors . This interaction results in the activation of these receptors, which can lead to various physiological changes .
Biochemical Pathways
The activation of the 5-HT 1A and 5-HT 7 receptors can affect several biochemical pathways. For instance, the activation of the 5-HT 7 receptor is positively linked to adenylate cyclase , an enzyme that catalyzes the conversion of ATP to cyclic AMP. This can lead to the activation of protein kinase A, which can phosphorylate various target proteins and cause downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The activation of the 5-HT 1A and 5-HT 7 receptors by 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing, influence neurotransmitter release, and alter gene expression . These effects can contribute to the compound’s potential anxiolytic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s action by competing for the same targets or by modulating the same pathways .
生化分析
Biochemical Properties
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . These interactions are essential for modulating neurotransmitter release and signal transduction pathways. The compound’s ability to interact with these receptors suggests its potential use in developing anxiolytic and antidepressant agents.
Molecular Mechanism
At the molecular level, 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide exerts its effects through several mechanisms. It binds to serotonin receptors, inhibiting or activating them depending on the receptor subtype . This binding can lead to changes in intracellular cyclic AMP levels, influencing various downstream signaling pathways. Additionally, the compound can inhibit certain enzymes, altering metabolic flux and gene expression patterns.
属性
IUPAC Name |
3-amino-3,4-dihydro-1H-quinolin-2-one;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.HI/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXFDXHRUPCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166635.png)



![2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3166657.png)


![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)
![[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine](/img/structure/B3166687.png)
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)

